Isodomedin
Description
Isodomedin is a bioactive diterpenoid compound classified as an ent-kaurenoid diterpene, first isolated from Isodon species and later identified in Nephrolepis biserrata . It exhibits a broad spectrum of biological activities, including antiparasitic, antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties . Its antiparasitic efficacy is particularly notable, with studies demonstrating rapid lethality against the parasitic leech Zeylanicobdella arugamensis (100% mortality within 1.92 minutes at 2.50 mg/mL) .
Properties
Molecular Formula |
C22H32O6 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(1R,2R,4R,6S,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H32O6/c1-10-12-6-7-13-21(5)14(8-16(25)22(13,18(10)26)19(12)27)20(3,4)17(9-15(21)24)28-11(2)23/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12-,13-,14+,15-,16+,17-,19+,21-,22-/m0/s1 |
InChI Key |
DHKJGTMHEVCMKJ-NWWLGSBGSA-N |
SMILES |
CC(=O)OC1CC(C2(C3CCC4C(C3(C(CC2C1(C)C)O)C(=O)C4=C)O)C)O |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]([C@]2([C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C[C@@H]2C1(C)C)O)C(=O)C4=C)O)C)O |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4C(C3(C(CC2C1(C)C)O)C(=O)C4=C)O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Related Compounds
However, its classification as an ent-kaurenoid diterpene suggests a structural framework similar to other diterpenes (general formula ~C₂₀H₃₂O) with modifications influencing bioactivity .
Key Distinctions
Isodoforrestin’s larger molecular weight (512.60 vs. ~300–350 for typical diterpenes) suggests significant structural divergence .
Biological Activity :
- This compound’s antiparasitic activity is unmatched among the compared compounds, with evidence of rapid lethality in leeches .
- Isodonal shares cytotoxic and antibacterial properties with this compound but lacks reported anti-inflammatory or antioxidant effects .
Sources :
Antiparasitic Efficacy
This compound-containing fractions of Nephrolepis biserrata methanol extract demonstrated 100% lethality against Zeylanicobdella arugamensis at 2.50 mg/mL, outperforming other fractions containing pyrethrosin and pheophorbide a . This positions this compound as a promising candidate for aquaculture parasite control.
Metabolic and Nutritional Roles
In lambs, dietary L-carnosine supplementation upregulated this compound levels, correlating with enhanced histidine metabolism and protein anabolism .
Cytotoxic Potential
While this compound and Isodonal both exhibit cytotoxicity, this compound’s additional antioxidant properties may reduce off-target tissue damage, offering therapeutic advantages in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
